molecular formula C17H23N3O3S B2513696 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034516-03-3

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2513696
CAS No.: 2034516-03-3
M. Wt: 349.45
InChI Key: ACKVNHGEVWXCAX-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-isopropyl-1H-imidazole-4-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule is characterized by a 1-isopropyl-1H-imidazole-4-sulfonamide moiety linked to a 2,3-dihydrobenzofuran group via a propan-2-yl chain. The presence of the sulfonamide functional group (-SO2NH-) is particularly noteworthy, as this group is a key pharmacophore in a wide range of therapeutic agents . Sulfonamides are known to exhibit diverse pharmacological activities, including acting as enzyme inhibitors such as anti-carbonic anhydrase and anti-dihydropteroate synthetase agents, which allow them to play a role in treating a range of conditions . Furthermore, compounds with a 2,3-dihydrobenzofuran core are frequently explored in drug discovery for their potential as bioactive scaffolds . Specifically, sulfonamide compounds attached to heterocyclic groups, such as imidazole, are being investigated for their activity on various biological targets. For instance, related sulfonamide compounds have been studied for their role as modulators of the TRPM8 receptor (a cold and menthol receptor), which is involved in thermosensation and represents a target for potential therapeutic interventions . Researchers may find this compound valuable for developing novel agents in areas such as neurology, inflammation, and oncology. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12(2)20-10-17(18-11-20)24(21,22)19-13(3)8-14-4-5-16-15(9-14)6-7-23-16/h4-5,9-13,19H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKVNHGEVWXCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NC(C)CC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzofuran moiety , which is known for its diverse pharmacological properties.
  • An imidazole ring , contributing to its potential as a bioactive agent.
  • A sulfonamide group , which has been linked to various therapeutic effects.

Molecular Formula: C15H20N4O2SC_{15}H_{20}N_4O_2S
Molecular Weight: 320.42 g/mol
CAS Number: 2034574-25-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Core: This is achieved through cyclization reactions involving phenolic compounds.
  • Alkylation: The propan-2-yl group is introduced using suitable alkylating agents.
  • Formation of the Imidazole Ring: This step often involves condensation reactions with appropriate precursors.
  • Sulfonamide Bond Formation: The final step involves the reaction of the imidazole derivative with sulfonamide.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The benzofuran moiety may enhance this effect by interacting with bacterial enzymes or receptors.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Activity Type
Compound A32Bacterial Inhibition
Compound B16Antifungal Activity
N-(...)-Sulfonamide8Broad-spectrum activity

Anticancer Activity

Studies have shown that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines is an area of active research.

Case Study: In Vitro Anticancer Activity

In a study conducted on various cancer cell lines, this compound demonstrated:

  • IC50 Values: Ranging from 10 to 20 μM across different cell lines.

This suggests promising potential for further development as an anticancer agent.

Toxicity Studies

Toxicity assessments are crucial in evaluating the safety profile of new compounds. Preliminary studies using zebrafish embryos indicated that the compound exhibited low toxicity levels, suggesting it could be a safe candidate for further pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its combination of dihydrobenzofuran and imidazole-sulfonamide moieties. Key comparisons with analogous compounds include:

Compound Name Core Structure Key Substituents Synthesis Highlights Analytical Methods
Target Compound Imidazole-sulfonamide Dihydrobenzofuran, isopropyl N-alkylation, cyclization, sulfonylation ¹H/¹³C-NMR, elemental analysis
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (Compound 4, ) Benzoimidazolone Methyl, isopropyl N-alkylation, nitro reduction, CDI cyclization ¹H/¹³C-NMR, elemental analysis
N-Substituted benzamides (Compounds 5–8, ) Benzamide Methoxy, ethoxy, propoxy, hydroxy-phenyl Acylation of amine intermediates Not explicitly stated
  • Sulfonamide vs.
  • Dihydrobenzofuran vs. Phenyl Rings : The dihydrobenzofuran’s oxygen-containing ring introduces conformational rigidity and moderate polarity, contrasting with the planar phenyl groups in benzamides. This may influence solubility and metabolic stability .

Computational and Analytical Insights

  • Crystallography : SHELX programs, widely used for small-molecule refinement, may aid in resolving the target compound’s crystal structure, leveraging its robustness in handling complex stereochemistry .

Research Implications and Limitations

While structural and synthetic comparisons highlight the target compound’s uniqueness, direct pharmacological or pharmacokinetic data are absent in the provided evidence. Further studies should prioritize:

  • Bioactivity Profiling : Comparative assays against enzymes like carbonic anhydrase (common sulfonamide targets).
  • Solubility and Stability : Computational predictions (e.g., logP, pKa) using tools like Multiwfn , complemented by experimental validation.

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